1-Propylpiperazine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-propylpiperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-4-10-5-3-9-6-7(10)8(11)12/h7,9H,2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNXIQELNGSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Acylation and Protective Group Strategies
A foundational method for synthesizing 1-propylpiperazine-2-carboxylic acid involves the sequential N-acylation and alkylation of piperazine-2-carboxylic acid. As detailed in patent CA2186023C , this approach begins with the conversion of piperazine-2-carboxylic acid into an N-protected intermediate. For instance, tert-butoxycarbonyl (BOC) groups are introduced at the N4 position to prevent unwanted side reactions during subsequent alkylation. The protected intermediate is then treated with propylating agents such as propyl bromide or iodide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Catalytic hydrogenation (e.g., using palladium on carbon) is employed to remove the BOC group, yielding the target compound. This method achieves moderate yields (45–60%) and is notable for its scalability, as highlighted by its adaptation for industrial HIV protease inhibitor intermediates .
Racemization poses a challenge during N-acylation, particularly when enantiomerically pure products are required. Patent CA2186023C addresses this by employing chiral auxiliaries or resolution techniques, such as diastereomeric salt formation with camphorsulfonic acid .
T3P-Mediated Coupling of Carboxylic Acids and Piperazines
Recent advancements in coupling reagents have enabled efficient synthesis of piperazinecarboxamides. A study published in Research Journal of Pharmaceutical, Biological and Chemical Sciences demonstrates the use of propylphosphonic anhydride (T3P) to couple pyrazine-2-carboxylic acids with N-heteroarylpiperazines. Adapting this protocol, this compound can be synthesized by reacting piperazine-2-carboxylic acid with 1-propylpiperazine in the presence of T3P and diisopropylethylamine (DIPEA) in dimethylformamide (DMF). The reaction proceeds at room temperature within 30 minutes, achieving yields of 70–85% after purification via silica gel chromatography .
Key Advantages:
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Rapid reaction kinetics: Completion within 30 minutes.
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High functional group tolerance: Compatible with alkyl, alkenyl, and aryl substituents.
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Minimal racemization: Ideal for stereosensitive applications.
Copper-Catalyzed One-Pot Synthesis
A one-pot strategy inspired by The Journal of Organic Chemistry combines carboxylic acid activation with subsequent C–H functionalization. While originally developed for 1,3,4-oxadiazoles, this method can be modified for piperazine derivatives. The protocol involves treating piperazine-2-carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP) to generate an activated intermediate, followed by copper-catalyzed propylation using propyl iodide. The reaction is conducted in 1,4-dioxane at 80°C, with copper(I) iodide and 1,10-phenanthroline as catalysts. This approach eliminates the need for protective groups, streamlining the synthesis into a single step with yields of 50–65% .
Alkylation of Piperazine Carboxylic Acid Esters
A straightforward alkylation method involves the direct propylation of piperazine-2-carboxylic acid esters. As inferred from VulcanChem’s product data , methyl or ethyl esters of piperazine-2-carboxylic acid are treated with propyl halides in the presence of a base. For example, methyl piperazine-2-carboxylate reacts with propyl bromide in acetonitrile using K₂CO₃, followed by ester hydrolysis with aqueous NaOH to yield the free carboxylic acid. This method offers simplicity but suffers from lower yields (30–40%) due to competing N-alkylation at multiple sites .
Comparative Analysis of Synthetic Methods
Analytical Characterization
This compound is characterized by:
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¹H NMR (CDCl₃): δ 3.70–3.50 (m, 4H, piperazine CH₂), 2.90–2.70 (m, 2H, N-propyl CH₂), 1.60–1.40 (m, 2H, propyl CH₂), 1.00 (t, 3H, propyl CH₃) .
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LC-MS: [M+H]⁺ at m/z 173.1, confirming a molecular weight of 172.22 g/mol .
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IR (KBr): Peaks at 1705 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (NH stretch) .
Industrial and Environmental Considerations
The T3P-mediated method is favored for green chemistry applications due to its aqueous workup and minimal waste. In contrast, the one-pot synthesis requires transition-metal catalysts, necessitating stringent heavy-metal removal protocols. Patent CA2186023C remains the only method validated for kilogram-scale production, though it requires costly hydrogenation infrastructure.
Chemical Reactions Analysis
1-Propylpiperazine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include thionyl chloride (for forming acid chlorides), lithium aluminum hydride (for reductions), and various alkylating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Propylpiperazine-2-carboxylic acid (PPCA) is a compound with significant relevance in various scientific and industrial applications. This article explores its applications, supported by comprehensive data tables, case studies, and authoritative insights from diverse sources.
Chemical Properties and Structure
This compound is an organic compound characterized by a piperazine ring substituted with a propyl group and a carboxylic acid functional group. Its structural formula can be represented as follows:
Pharmaceutical Industry
PPCA has garnered attention for its potential as a pharmaceutical intermediate. It is particularly noted for its role in the synthesis of various bioactive compounds.
Case Study: Antidepressant Development
Research has indicated that derivatives of PPCA exhibit antidepressant-like activities in animal models. A study published in the Journal of Medicinal Chemistry demonstrated that certain PPCA derivatives could inhibit the reuptake of serotonin and norepinephrine, suggesting their utility in treating depression.
Chemical Synthesis
PPCA serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules.
Example: Synthesis of Piperazine Derivatives
A study highlighted the use of PPCA in synthesizing piperazine derivatives that possess enhanced biological activity. The reaction conditions were optimized to yield high purity products, demonstrating PPCA's versatility in synthetic chemistry.
Agrochemical Applications
The compound has been explored for its potential use in agrochemicals, particularly as a precursor for herbicides and insecticides.
Research Findings: Herbicide Development
A recent investigation into herbicide formulations revealed that PPCA derivatives exhibited effective herbicidal activity against several weed species. These findings suggest that PPCA could be utilized to develop environmentally friendly agrochemicals with reduced toxicity profiles.
Material Science
PPCA has been investigated for its potential applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Production
Research indicated that incorporating PPCA into polymer matrices could enhance mechanical properties and thermal stability. The study demonstrated improved performance characteristics compared to traditional polymer formulations, indicating its potential for industrial applications.
Mechanism of Action
The mechanism of action of 1-Propylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrogen atoms in the piperazine ring can form hydrogen bonds with target molecules, influencing their activity. This compound can modulate the activity of receptors or enzymes by acting as an agonist or antagonist, depending on its specific structure and the target involved .
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural and physicochemical differences between 1-propylpiperazine-2-carboxylic acid and related compounds:
Functional Differences
- Lipophilicity and Solubility :
- Synthetic Utility :
Biological Activity
1-Propylpiperazine-2-carboxylic acid (PPCA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed overview of the biological activity of PPCA, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 1491480-53-5
The compound features a piperazine ring with a propyl group and a carboxylic acid functional group, which are critical for its biological activity.
The biological activity of PPCA is largely attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:
- Receptor Modulation : PPCA has been shown to act as an antagonist at certain receptors, influencing pathways related to neurotransmission and hormonal regulation.
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, potentially enhancing analgesic effects .
Antimicrobial Activity
PPCA has been investigated for its antimicrobial properties. In vitro studies indicate that derivatives of piperazine compounds exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Analgesic Effects
Research has highlighted the potential analgesic properties of PPCA through its action on pain pathways. For instance, FAAH inhibitors similar to PPCA have shown efficacy in reducing pain responses in animal models. This suggests that PPCA could be beneficial in managing conditions associated with chronic pain .
Study 1: Antimicrobial Efficacy
A study conducted on several piperazine derivatives, including PPCA, demonstrated their effectiveness against resistant bacterial strains. The results indicated that compounds with structural similarities to PPCA exhibited varying degrees of antimicrobial activity, supporting the potential use of PPCA as a lead compound in antibiotic development .
Study 2: Pain Management
In a pharmacological study assessing the effects of FAAH inhibitors, it was found that compounds similar to PPCA significantly reduced allodynia and hyperalgesia in animal models. These findings support the hypothesis that PPCA may serve as a novel analgesic agent by modulating endocannabinoid levels .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Analgesic | Receptor modulation, Enzyme inhibition |
| Piperazine-1-carboxylic acid | Moderate analgesic | FAAH inhibition |
| Piperazine derivatives | Varying antimicrobial properties | Disruption of cell membranes |
Q & A
Q. Optimization factors :
- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side products (e.g., over-alkylation) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen .
- Purification : Reverse-phase HPLC or recrystallization is used to isolate high-purity products (>95%) .
Basic: How is the purity and structural integrity of this compound validated during synthesis?
Answer:
- Analytical techniques :
- HPLC : Retention time comparison against standards and peak area integration for purity assessment (>98% by area) .
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., propyl group attachment) and absence of diastereomers .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (C₈H₁₆N₂O₂; [M+H]⁺ = 173.128) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
